molecular formula C17H16N4O3 B7466006 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide

Cat. No. B7466006
M. Wt: 324.33 g/mol
InChI Key: IWPLMRNNYJLJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide, also known as DMIBB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIBB is a small molecule that belongs to the class of benzamide derivatives and has been shown to possess several unique properties that make it a promising candidate for further investigations.

Mechanism of Action

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide exerts its biological effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding and stabilization of several proteins involved in cell signaling and survival pathways. Inhibition of HSP90 by 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide leads to the destabilization and degradation of these proteins, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide has been shown to exhibit several biochemical and physiological effects. Studies have demonstrated that 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide can induce cell cycle arrest, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. Additionally, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide possesses several advantages that make it a promising candidate for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide is relatively stable and can be synthesized in large quantities, making it suitable for in vivo studies. However, 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide also has some limitations, including its poor solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide. One potential direction is to investigate the use of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide. Finally, more research is needed to explore the potential applications of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide in other fields, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide can be synthesized via a multi-step process that involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,5-dioxoimidazolidine-1-carboxylic acid. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal, followed by the addition of 4-aminobenzoyl chloride to yield 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide.

Scientific Research Applications

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide is in the field of cancer research. Studies have shown that 2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-6-7-18-14(8-11)20-16(23)13-5-3-2-4-12(13)10-21-15(22)9-19-17(21)24/h2-8H,9-10H2,1H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPLMRNNYJLJLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,5-dioxoimidazolidin-1-yl)methyl]-N-(4-methylpyridin-2-yl)benzamide

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